1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Description
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a bicyclic structure fused with a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(9-14-8-2-7-13-14)15-10-3-1-4-11(15)6-5-10/h1-3,7-8,10-11H,4-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLBEBYIJCTJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the bicyclic structure: This could be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyrazole ring: This step might involve the reaction of a suitable precursor with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
1-{8-azabicyclo[32
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-imidazol-1-yl)ethanone
- 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-triazol-1-yl)ethanone
Uniqueness
The uniqueness of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one lies in its specific bicyclic structure fused with a pyrazole ring, which might confer unique biological activities or chemical reactivity compared to its analogs.
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one belongs to a class of azabicyclic compounds that have garnered attention for their diverse biological activities, particularly as potential therapeutic agents. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety enhances its pharmacological profile, potentially contributing to its activity against specific enzymes and receptors.
Recent studies have identified 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in inflammatory processes. The inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory and analgesic effects. The compound was found to exhibit an IC50 value in the low nanomolar range (0.042 μM), indicating strong inhibitory potential against NAAA .
Pharmacological Profile
The pharmacological properties of the compound have been evaluated through various in vitro and in vivo studies:
| Parameter | Value |
|---|---|
| IC50 against NAAA | 0.042 μM |
| Selectivity towards FAAH | 25% inhibition at 30 μM |
| Selectivity towards AC | 34% inhibition at 30 μM |
These findings suggest that the compound not only inhibits NAAA but also shows selectivity towards other related enzymes, which may contribute to its therapeutic efficacy in managing inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related azabicyclic compounds, providing insights into their therapeutic potential:
- Anti-inflammatory Effects : In animal models, compounds structurally related to 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(1H-pyrazol-1-yl)ethan-1-one demonstrated significant reductions in inflammation markers, supporting their use in treating conditions like rheumatoid arthritis and osteoarthritis .
- Antidepressant Activity : Other derivatives of azabicyclo[3.2.1]octane have been investigated for their antidepressant properties, indicating a broader spectrum of biological activity that may extend beyond anti-inflammatory effects .
- Mechanistic Studies : Further mechanistic studies revealed that the compound interacts with specific binding sites on the NAAA enzyme without forming covalent bonds, which is crucial for developing safer therapeutic options with fewer side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
